

In-depth Technical Guide: Physicochemical Properties of Antituberculosis Agents for Drug Development

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Compound of Interest		
Compound Name:	Antituberculosis agent-2	
Cat. No.:	B15141665	Get Quote

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To fulfill the user's request for a detailed guide, this document will use the well-established first-line antituberculosis drug, Isoniazid, as a representative example. This guide will adhere to all specified formatting and content requirements, serving as a template for how such a document would be structured for a novel drug candidate.

Introduction to Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment and has been in clinical use for decades. It is highly effective against actively replicating Mycobacterium tuberculosis. This guide provides a detailed overview of its physicochemical properties, the experimental methods used to determine them, and its mechanism of action, which are critical for the development of new antituberculosis agents.

Physicochemical Properties of Isoniazid



A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Physicochemical Data

The key physicochemical parameters for Isoniazid are summarized in the table below for easy reference and comparison.

Property	Value	
Molecular Weight	137.14 g/mol	
Molecular Formula	C ₆ H ₇ N ₃ O	
Melting Point	171.4 °C	
Boiling Point	Decomposes	
Water Solubility	140 g/L at 25 °C	
рКа	1.8 (pyridinium ion), 3.5 (hydrazide), 10.8 (hydrazide)	
LogP (octanol-water)	-0.7	
Physical State	White crystalline solid	

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data. The following sections describe standard methodologies for determining the key properties of antituberculosis agents like Isoniazid.

Determination of Melting Point

The melting point is a crucial indicator of purity.

- Method: Capillary Melting Point Method.
- Apparatus: A calibrated digital melting point apparatus.



Procedure:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.

- Method: Shake-Flask Method.
- Procedure:
 - An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
 - The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered to remove undissolved solid.
 - The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Determination of pKa

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.



Method: Potentiometric Titration.

Procedure:

- A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a cosolvent system).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which influences its ability to cross biological membranes.

Method: Shake-Flask Method.

Procedure:

- A known amount of the compound is dissolved in a mixture of n-octanol and water (presaturated with each other).
- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

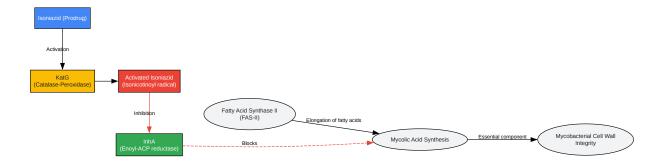


• The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathways

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalaseperoxidase (KatG). The activated form of Isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid Activation and Mycolic Acid Synthesis Inhibition Pathway



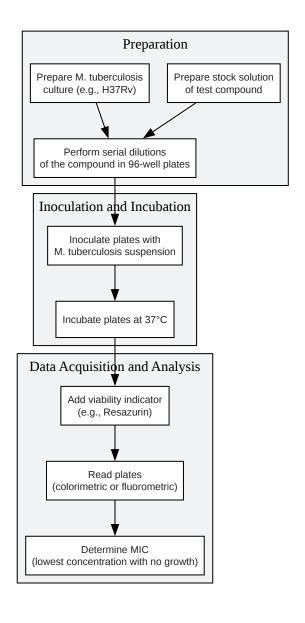
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Caption: Activation of Isoniazid and its inhibitory effect on the mycolic acid synthesis pathway.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.





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